![molecular formula C11H15ClN4 B12946082 3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B12946082.png)
3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride can be achieved through a one-pot synthesis method. This involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes at room temperature . The reaction is mild, efficient, and operationally simple, providing a facile access to the desired triazolopyridine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted triazolopyridine compounds .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, triazolopyridine derivatives have been studied for their potential as kinase inhibitors, which are important in cancer treatment . Additionally, these compounds have shown antibacterial activity, making them potential candidates for the development of new antimicrobial agents . In the field of chemistry, triazolopyridine derivatives are used as ligands in coordination chemistry, forming complexes with various metal ions .
Mechanism of Action
The mechanism of action of 3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, some triazolopyridine derivatives have been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . By inhibiting these kinases, the compound can exert antiproliferative effects on cancer cells, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride can be compared with other similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives . These compounds share a similar triazolopyridine core structure but differ in their substituents and specific biological activities. For example, [1,2,4]triazolo[4,3-a]pyrazine derivatives have been studied as potential c-Met kinase inhibitors with promising antiproliferative activities . The uniqueness of this compound lies in its specific piperidyl substitution, which may confer distinct biological properties and applications.
Properties
Molecular Formula |
C11H15ClN4 |
|---|---|
Molecular Weight |
238.72 g/mol |
IUPAC Name |
3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-8-15-10(3-1)13-14-11(15)9-4-6-12-7-5-9;/h1-3,8-9,12H,4-7H2;1H |
InChI Key |
BKHRANYMLUGPAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NN=C3N2C=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


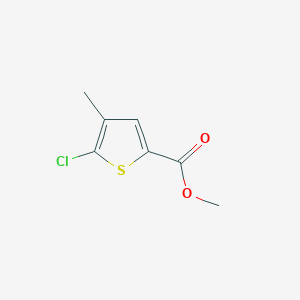
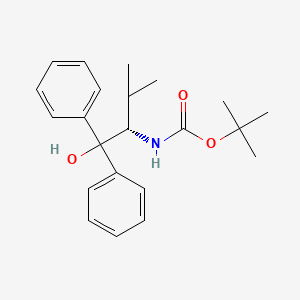
![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
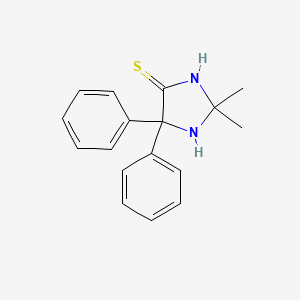
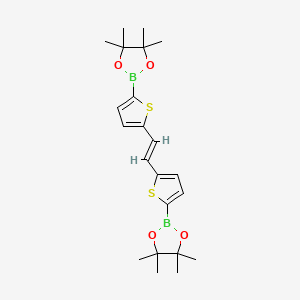

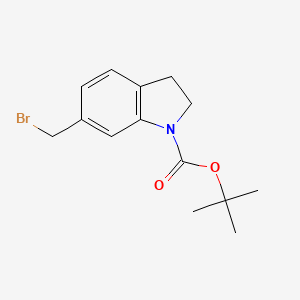
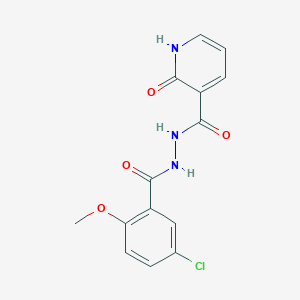
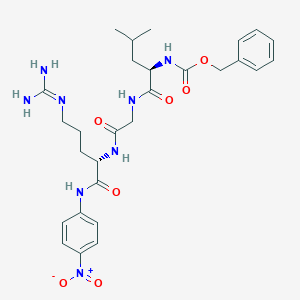
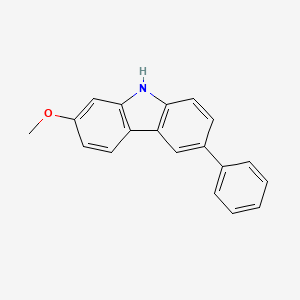
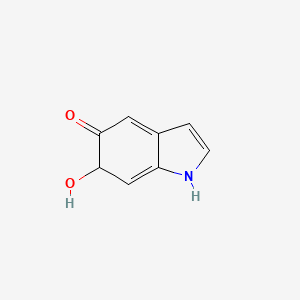
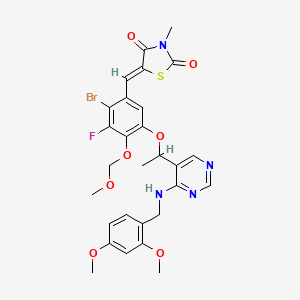
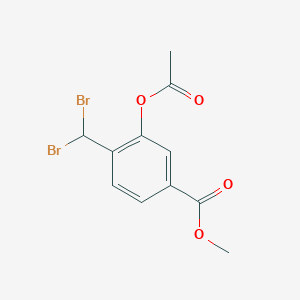
![Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12946079.png)
